![molecular formula C10H12O3S B14306612 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- CAS No. 117037-30-6](/img/structure/B14306612.png)
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- is an organic compound with a unique structure that combines an allyl alcohol group with a phenylsulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- typically involves the reaction of allyl alcohol with a phenylsulfonylmethyl reagent. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- may involve large-scale Suzuki–Miyaura coupling reactions using palladium catalysts. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The allyl alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfonyl group can be reduced to form phenylmethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl alcohol group can yield allyl aldehyde or allyl carboxylic acid, while reduction of the phenylsulfonyl group can produce phenylmethyl derivatives .
Applications De Recherche Scientifique
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Mécanisme D'action
The mechanism of action of 2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets through its functional groups. The allyl alcohol group can form hydrogen bonds and participate in nucleophilic addition reactions, while the phenylsulfonyl group can engage in electrophilic aromatic substitution reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-ol:
2-Methyl-1-phenyl-2-propen-1-ol: This compound has a similar structure but includes a methyl group and a phenyl group instead of the phenylsulfonylmethyl group.
1,1-Diphenyl-2-propyn-1-ol: This compound has a diphenyl group and a propynyl group, differing significantly in structure and reactivity.
Uniqueness
2-Propen-1-ol, 2-[(phenylsulfonyl)methyl]- is unique due to the presence of both an allyl alcohol group and a phenylsulfonylmethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
117037-30-6 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O3S/c1-9(7-11)8-14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clé InChI |
QOMHOQNMJIWSNN-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)CS(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
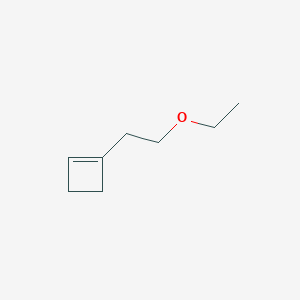
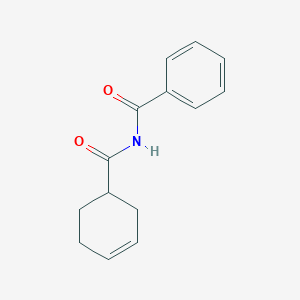
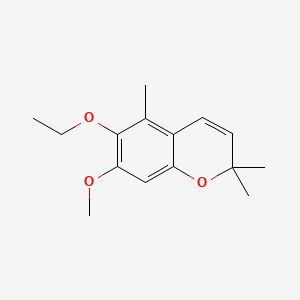
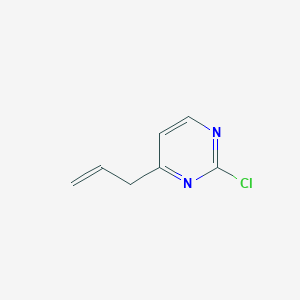

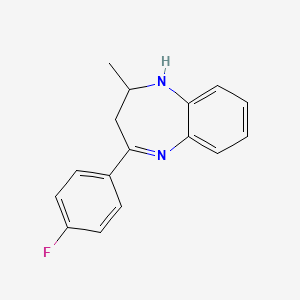


![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)


